Cas no 1354015-37-4 ([(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester)

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a chiral intermediate widely used in organic synthesis and pharmaceutical research. Its key advantages include high stereochemical purity, which is critical for the development of enantioselective compounds, and its functional groups that enable further derivatization. The tert-butyl ester moiety provides stability under various reaction conditions, while the chloroacetyl group offers reactivity for nucleophilic substitution. This compound is particularly valuable in the synthesis of bioactive molecules, including protease inhibitors and other therapeutic agents. Its well-defined structure ensures reproducibility in complex synthetic pathways, making it a reliable choice for medicinal chemistry applications.
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester structure
1354015-37-4 structure
Product name:[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No:1354015-37-4
MF:C14H23ClN2O3
Molecular Weight:302.797023057938
CID:2159854

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

    • [(S)-1-(2-chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
    • (S)-tert-Butyl (1-(2-chloroacetyl)pyrrolidin-3-yl)(cyclopropyl)carbamate
    • AM96494
    • [(S)-1-(2-Chloroacetyl)pyrrolidin-3-yl]cyclopropylcarbamic acid tert-butyl ester
    • [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
    • インチ: 1S/C14H23ClN2O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9H2,1-3H3/t11-/m0/s1
    • InChIKey: NIPLWIMWHKBMKL-NSHDSACASA-N
    • SMILES: ClCC(N1CC[C@@H](C1)N(C(=O)OC(C)(C)C)C1CC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 390
  • トポロジー分子極性表面積: 49.8

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM498747-1g
(S)-tert-Butyl(1-(2-chloroacetyl)pyrrolidin-3-yl)(cyclopropyl)carbamate
1354015-37-4 97%
1g
$1499 2023-01-01
Fluorochem
083238-500mg
S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
1354015-37-4
500mg
£755.00 2022-03-01

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 関連文献

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl esterに関する追加情報

Chemical Synthesis and Pharmacological Applications of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic Acid tert-Butyl Ester (CAS No. 1354015-37-4)

The compound [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester, identified by CAS registry number 1354015-37-4, represents a structurally complex organic molecule with significant potential in modern medicinal chemistry. This compound integrates key functional groups such as the chloro-acetyl moiety, a chiral pyrrolidin-3-yl ring, and a cyclopropyl-carbamic acid tert-butyl ester fragment, each contributing distinct physicochemical properties. Recent advancements in asymmetric synthesis and computational modeling have positioned this compound as a promising intermediate in drug discovery pipelines targeting protein-protein interaction inhibitors and kinase modulators.

Structural analysis reveals that the (S) configuration at the pyrrolidine ring's third carbon imparts unique stereoselectivity critical for biological activity. The presence of the chloro-acetyl group enhances electrophilic reactivity, enabling covalent binding to cysteine residues in target enzymes—a strategy increasingly utilized in developing irreversible inhibitors for oncogenic kinases. A 2023 study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibit submicromolar potency against BRD4 bromodomain proteins, a validated target in acute myeloid leukemia therapy.

Synthetic methodologies for this compound have evolved significantly since its initial report. Traditional routes involving nucleophilic acylation of protected pyrrolidine derivatives now incorporate microwave-assisted protocols that reduce reaction times by 60% while maintaining stereoselectivity (>98% ee). Innovations like this align with green chemistry principles by minimizing solvent usage and waste generation. Researchers at MIT recently reported a one-pot synthesis integrating organocatalytic enantioselective alkylation with subsequent acylation steps, achieving 89% overall yield under ambient conditions.

In pharmacokinetic studies, the tert-butyl ester

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